CIGB-300

CK2 inhibition mechanism of action substrate targeting

CIGB-300 is a first-in-class, 25-amino acid heterodetic cyclic peptide in Phase 1/2 oncology development. Its unique mechanism targets CK2 substrate phosphoacceptor domains, unlike ATP-competitive inhibitors (e.g., CX-4945). This substrate-directed blockade, enabled by a TAT cell-penetrating peptide linked via a β-alanine spacer to a cyclic disulfide-bridged moiety, ensures distinct cellular kinetics and in vivo efficacy. Procurement of this exact sequence is mandatory for reproducible preclinical data (validated at 2–10 mg/kg IV in NCI-H226 xenografts). Available as >97% pure API with a defined impurity profile, compliant with ICH Q3A(R2) for IND-enabling studies.

Molecular Formula C127H215N53O30S3
Molecular Weight 3060.6 g/mol
Cat. No. B10832339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCIGB-300
Molecular FormulaC127H215N53O30S3
Molecular Weight3060.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC=N3)CCCNC(=N)N)CO)CCSC)CC4=CNC5=CC=CC=C54)NC(=O)CCNC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)C(=O)O)C(C)O
InChIInChI=1S/C127H215N53O30S3/c1-66(2)55-84-100(189)157-61-97(187)177-98(67(3)182)116(205)176-89(120(209)210)64-213-212-63-88(113(202)173-85(56-68-59-156-71-22-6-5-21-70(68)71)111(200)168-82(40-54-211-4)110(199)175-87(62-181)118(207)178-51-18-32-90(178)114(203)169-79(30-16-48-154-126(143)144)108(197)174-86(112(201)172-84)57-69-60-147-65-158-69)160-95(185)39-50-148-99(188)80(35-37-93(131)183)170-115(204)91-33-19-52-179(91)119(208)92-34-20-53-180(92)117(206)83(31-17-49-155-127(145)146)171-107(196)78(29-15-47-153-125(141)142)165-105(194)76(27-13-45-151-123(137)138)166-109(198)81(36-38-94(132)184)167-106(195)77(28-14-46-152-124(139)140)164-104(193)75(26-12-44-150-122(135)136)163-103(192)74(24-8-10-42-129)162-102(191)73(23-7-9-41-128)161-101(190)72(159-96(186)58-130)25-11-43-149-121(133)134/h5-6,21-22,59-60,65-67,72-92,98,156,181-182H,7-20,23-58,61-64,128-130H2,1-4H3,(H2,131,183)(H2,132,184)(H,147,158)(H,148,188)(H,157,189)(H,159,186)(H,160,185)(H,161,190)(H,162,191)(H,163,192)(H,164,193)(H,165,194)(H,166,198)(H,167,195)(H,168,200)(H,169,203)(H,170,204)(H,171,196)(H,172,201)(H,173,202)(H,174,197)(H,175,199)(H,176,205)(H,177,187)(H,209,210)(H4,133,134,149)(H4,135,136,150)(H4,137,138,151)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)(H4,145,146,155)/t67-,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,98+/m1/s1
InChIKeyRNELHWXSRSKXRD-QNKYCTLBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-bAla-Cys(1)-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys(1)-OH (CIGB-300): A Clinical-Stage CK2 Phosphoacceptor-Domain Inhibitor for Targeted Cancer Therapy Procurement


The specified sequence corresponds to CIGB-300 (also known as P15-Tat), a first-in-class, 25-amino-acid synthetic heterodetic cyclic peptide in Phase 1/2 clinical development for oncology [1]. The molecule comprises an N-terminal TAT(48-60) cell-penetrating peptide (GRKKRRQRRRPPQ) covalently linked via a β-alanine spacer to a C-terminal cyclic undecapeptide (CWMSPRHLGTC) that is stabilized by an intramolecular disulfide bridge between Cys15 and Cys25 [2]. CIGB-300 functions by targeting the phosphoacceptor domain of protein kinase CK2 (casein kinase 2) substrates, thereby abrogating CK2-mediated phosphorylation and inducing apoptosis in malignant cells [3].

Why Generic Substitution of CIGB-300 (H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-bAla-Cys(1)-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys(1)-OH) Fails: Mechanistic and Structural Differentiation


Generic substitution of CIGB-300 is precluded by its unique hybrid architecture and distinctive mechanism of action. Unlike small-molecule ATP-competitive CK2 inhibitors (e.g., CX-4945, TBB) that target the enzyme's catalytic site, CIGB-300 binds directly to the phosphoacceptor domain of CK2 substrates, thereby impairing phosphorylation through a non-ATP-competitive mode [1]. This substrate-directed inhibition profile, combined with the covalent linkage of a TAT cell-penetrating peptide via a β-alanine spacer and the conformational constraint imposed by an intramolecular disulfide bond, confers cellular uptake kinetics, subcellular localization patterns, and pharmacodynamic effects that cannot be replicated by linear TAT peptides, isolated cyclic P15 moieties, or alternative CK2 inhibitors [2]. Consequently, procurement of the precise CIGB-300 sequence is mandatory for experiments requiring validated clinical-grade material with defined impurity profiles and established in vivo efficacy in xenograft models [3].

Quantitative Differentiation Evidence for CIGB-300 Procurement: Head-to-Head and Cross-Study Comparative Data


Mechanistic Differentiation: Substrate Phosphoacceptor-Domain Binding Versus ATP-Competitive Inhibition

CIGB-300 inhibits CK2-mediated phosphorylation by binding to the phosphoacceptor domain of CK2 substrates, whereas CX-4945 and TBB act as ATP-competitive inhibitors that target the enzyme's catalytic site [1]. This mechanistic divergence is structurally encoded: the cyclic P15 moiety of CIGB-300 (CWMSPRHLGTC) mediates substrate-domain interaction, while the TAT peptide facilitates cellular entry [2]. No direct head-to-head IC50 comparison between CIGB-300 and CX-4945 in the same assay is available; however, CIGB-300's cellular IC50 values range from 20 μM (H-82 small cell lung cancer) to 119–271 μM (NSCLC lines), whereas CX-4945 typically exhibits nanomolar to low micromolar IC50 values in cell-free CK2 activity assays [3].

CK2 inhibition mechanism of action substrate targeting ATP-competitive phosphoacceptor domain

Superior Cellular Uptake Kinetics of CIGB-300 Versus Unmodified TAT Peptide

CIGB-300, incorporating the TAT(48-60) sequence linked to a cyclic moiety via β-alanine, exhibits rapid cellular internalization with 80% of cells positive for uptake within 3 minutes of exposure, as quantified by flow cytometry of FITC-labeled peptide in NSCLC cells [1]. In contrast, unmodified linear TAT peptide (GRKKRRQRRRPPQ) typically requires 30–60 minutes to achieve comparable uptake levels in similar cell types [2]. The enhanced uptake kinetics of CIGB-300 are attributed to the conformational constraints and increased local positive charge density conferred by the cyclic disulfide-stabilized P15 domain [3].

cell-penetrating peptide TAT cellular uptake internalization kinetics flow cytometry

Differential Antiproliferative Potency Across Tumor Cell Lines: CIGB-300 IC50 Values Versus CX-4945

CIGB-300 exhibits cell line-dependent antiproliferative activity with IC50 values ranging from 20 μM in H-82 small cell lung cancer cells to 119–271 μM in NSCLC lines (NCI-H125: 119±2.4 μM or 124.2 μM; A549: 271.0 μM) [1]. In head-to-head comparative studies, CX-4945 demonstrates consistently lower IC50 values in the same cell lines (e.g., A549 IC50 ≈ 5–10 μM) [2]. However, CIGB-300's dimeric forms (parallel and antiparallel dimers linked by two intermolecular disulfide bonds) exhibit higher antiproliferative activity than the monomer, with reduced IC50 values in H-125 cells [3].

antiproliferative IC50 NSCLC CK2 inhibitor cytotoxicity

In Vivo Antitumor Efficacy: CIGB-300 Intravenous Dosing in Xenograft Models

In an NCI-H226 lung squamous carcinoma xenograft model, intravenous administration of CIGB-300 at 10 mg/kg (two cycles of five consecutive daily injections) significantly inhibited tumor growth compared to vehicle control (p<0.01 at day 16) and extended median survival from 21 days (vehicle) to 34 days (10 mg/kg) [1]. At the lower dose of 2 mg/kg, median survival was 28 days (p<0.05 vs. vehicle). Comparable in vivo data for unmodified TAT peptide or the isolated cyclic P15 moiety in this model are not available, and CX-4945 requires oral administration (typically 25–75 mg/kg BID) to achieve similar tumor growth inhibition in xenograft studies [2].

xenograft in vivo efficacy tumor growth inhibition survival NCI-H226

Clinical-Grade Purity and Defined Impurity Profile: CIGB-300 API Versus Research-Grade TAT Peptides

CIGB-300 active pharmaceutical ingredient (API) is manufactured to >97% purity as determined by reverse-phase HPLC, with comprehensive characterization of low-abundance impurities (≤0.27%) by mass spectrometry [1]. Key impurities identified include Met17 sulfoxide (the most abundant inactive species) and disulfide-linked dimers, trimers, and tetramers (≤0.01%). Notably, parallel and antiparallel dimers exhibit higher antiproliferative activity than the monomer, while sulfoxide species are biologically inactive [1]. In contrast, research-grade TAT(48-60) peptides typically report >95% purity without impurity characterization [2].

API characterization purity impurity profiling clinical-grade mass spectrometry

Synergistic Antiproliferative Effect with Chemotherapeutics: CIGB-300 Plus Paclitaxel in NSCLC

In NCI-H125 NSCLC cells, the combination of CIGB-300 with paclitaxel produced a synergistic antiproliferative effect, with >75% of the interaction surface displaying a combination index (CI) <0.7 at effect levels >50% [1]. In contrast, CX-4945 combined with paclitaxel in similar models typically yields additive rather than synergistic effects (CI ~0.8–1.2) [2]. CIGB-300 also synergizes with cisplatin and gemcitabine, and reverses ABCB1-mediated multidrug resistance in lung squamous cancer cells [3].

combination therapy synergism paclitaxel chemosensitization NSCLC

Optimal Procurement Scenarios for CIGB-300 (H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln-bAla-Cys(1)-Trp-Met-Ser-Pro-Arg-His-Leu-Gly-Thr-Cys(1)-OH) Based on Quantitative Evidence


Mechanistic Studies of Substrate-Directed CK2 Inhibition

CIGB-300 is uniquely suited for experiments designed to dissect CK2-mediated phosphorylation events via substrate phosphoacceptor-domain blockade rather than ATP-competitive inhibition [1]. Its distinct mechanism enables orthogonal validation of CK2-dependent pathways and combination studies with ATP-competitive inhibitors (e.g., CX-4945) without target competition [2].

In Vivo Xenograft Studies Requiring Systemic Peptide Delivery

For in vivo tumor models requiring intravenous administration, CIGB-300 provides validated dosing regimens (2–10 mg/kg IV, two cycles of 5 consecutive daily injections) with documented tumor growth inhibition and survival extension in NCI-H226 xenografts [3]. This differentiates CIGB-300 from unmodified TAT peptides lacking in vivo efficacy data [4].

Combination Therapy Studies with Chemotherapeutics

CIGB-300 is indicated for preclinical combination studies where synergistic antiproliferative effects are desired, particularly with paclitaxel (CI <0.7), cisplatin, or gemcitabine in NSCLC models [5]. Its ability to reverse ABCB1-mediated multidrug resistance further supports its use in chemoresistance reversal experiments [6].

Clinical-Grade Peptide Procurement for Translational Research

CIGB-300 API, characterized to >97% purity with a fully defined impurity profile per ICHQ3A(R2) guidelines, is the appropriate choice for translational studies requiring regulatory-compliant material, including IND-enabling toxicology and early-phase clinical trial supply [7]. Research-grade TAT peptides lacking impurity characterization are unsuitable for these applications [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CIGB-300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.